
spectroscopic data (NMR, IR, MS) for (4-
pentylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: (4-pentylphenyl)boronic Acid

Cat. No.: B106840 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of (4-
pentylphenyl)boronic acid

Introduction: The Imperative for Rigorous
Spectroscopic Analysis
(4-pentylphenyl)boronic acid (CAS: 121219-12-3) is a member of the arylboronic acid family,

a class of compounds indispensable to modern organic synthesis, particularly as a key building

block in Suzuki-Miyaura cross-coupling reactions. Its utility in creating complex organic

molecules for drug discovery and materials science necessitates unambiguous structural

confirmation and purity assessment. Spectroscopic analysis provides the definitive fingerprint

for the molecule, ensuring its identity and quality before its application in sensitive downstream

processes.

While comprehensive, publicly archived experimental spectra for this specific molecule are not

readily available, this guide will leverage foundational spectroscopic principles and data from

closely related analogs to build a detailed and predictive analysis of its expected spectral

characteristics. As application scientists, we are often tasked with characterizing novel or

sparsely documented compounds; this guide therefore follows the logical process of prediction,

interpretation, and methodological consideration that defines such analytical work.
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The structure of (4-pentylphenyl)boronic acid combines three distinct chemical motifs that

will govern its spectroscopic behavior: a saturated n-pentyl alkyl chain, a para-substituted

benzene ring, and the boronic acid functional group [-B(OH)₂]. Each of these components will

give rise to characteristic signals in NMR, IR, and MS analyses.

Figure 1: Chemical structure of (4-pentylphenyl)boronic acid with key carbon atoms labeled

for NMR discussion.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For (4-pentylphenyl)boronic acid, we will predict the ¹H, ¹³C, and ¹¹B

NMR spectra.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will provide information on the number of distinct proton environments,

their electronic surroundings, and their connectivity through spin-spin coupling.
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Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Rationale and
Causality

~8.2 s (broad) 2H B(OH)₂

Protons on the

boronic acid

hydroxyl groups

are acidic and

often exchange

with trace water

in the solvent,

leading to a

broad singlet. Its

chemical shift

can be highly

variable.

~7.8 - 7.9 d 2H
Ar-H (ortho to -

B(OH)₂)

These protons

are deshielded

by the electron-

withdrawing

nature of the

adjacent boronic

acid group. They

appear as a

doublet due to

coupling with the

meta protons.

~7.2 - 7.3 d 2H Ar-H (ortho to

pentyl)

These protons

are ortho to the

electron-donating

alkyl group and

are therefore

more shielded

than their

counterparts.

They appear as

a doublet from
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coupling to the

meta protons.

~2.6 t 2H Ar-CH₂-

The benzylic

protons are

deshielded by

the aromatic ring.

They will appear

as a triplet due to

coupling with the

adjacent CH₂

group of the

pentyl chain.

~1.6 m (quintet) 2H -CH₂-CH₂-CH₂-

This signal

corresponds to

the second

methylene group

in the chain. It

will be a multiplet

(predicted as a

quintet) from

coupling to the

benzylic and the

third CH₂ group.

~1.3 m 4H
-CH₂-CH₂-CH₂-

CH₃

These two

central

methylene

groups have very

similar electronic

environments

and are expected

to overlap,

forming a

complex

multiplet.
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~0.9 t 3H -CH₃

The terminal

methyl group

protons are the

most shielded

and will appear

as a triplet due to

coupling with the

adjacent CH₂

group.

Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Accurately weigh approximately 5-10 mg of (4-pentylphenyl)boronic
acid and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a

standard 5 mm NMR tube. DMSO-d₆ is often preferred for boronic acids as it can better

solubilize the compound and allows for clearer observation of the acidic B(OH)₂ protons.

Instrument Setup: The analysis should be performed on a 400 MHz (or higher) NMR

spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal

resolution and lineshape.

Data Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters

include a 90° pulse angle, a relaxation delay (D1) of at least 1-2 seconds, and a sufficient

number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

Processing: Process the resulting Free Induction Decay (FID) with an exponential

multiplication (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio. Fourier

transform the data, and then perform phase and baseline corrections.

Analysis: Calibrate the spectrum using the residual solvent peak (e.g., DMSO at δ 2.50

ppm). Integrate all peaks and determine the chemical shifts and coupling constants (J-

values) for each multiplet.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
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Predicted Chemical Shift
(δ, ppm)

Assignment Rationale and Causality

~145 C-CH₂ (ipso-carbon)

The aromatic carbon attached

to the pentyl group. Its

chemical shift is influenced by

the alkyl substituent.

~135 C-H (ortho to -B(OH)₂)
Aromatic carbons ortho to the

boronic acid are deshielded.

~130 (broad) C-B(OH)₂ (ipso-carbon)

The carbon directly bonded to

the boron atom. This signal is

often broadened and may

have low intensity due to

quadrupolar relaxation of the

boron nucleus, sometimes

making it difficult to observe[1].

~128 C-H (ortho to pentyl)

Aromatic carbons ortho to the

alkyl group are more shielded

than those ortho to the boronic

acid.

~36 Ar-CH₂- The benzylic carbon.

~32 Ar-CH₂-CH₂- Alkyl chain carbon.

~31 -CH₂-CH₂-CH₃ Alkyl chain carbon.

~22 -CH₂-CH₃ Alkyl chain carbon.

~14 -CH₃
The terminal methyl carbon,

which is the most shielded.

Predicted ¹¹B NMR Spectrum
¹¹B NMR is a crucial technique for directly probing the boron atom.[2][3]

Expected Chemical Shift: For a neutral, trigonal (sp²-hybridized) arylboronic acid in a non-

coordinating solvent, a single, relatively broad peak is expected in the range of δ 28-34 ppm.
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[2] The broadness is due to the quadrupolar nature of the boron nucleus.

Significance: This analysis confirms the presence of the boronic acid functionality. If the

compound were to form a tetrahedral (sp³-hybridized) boronate ester or complex (e.g., with a

diol), this signal would shift significantly upfield to around δ 5-15 ppm.[3]

Infrared (IR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by detecting the

absorption of infrared radiation corresponding to specific bond vibrations.
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Predicted
Wavenumber
(cm⁻¹)

Vibration Type Bond
Rationale and
Causality

3200 - 3600 (very

broad)
O-H Stretch O-H

The hydroxyl groups

of the boronic acid

form strong

intermolecular

hydrogen bonds,

resulting in a very

broad and prominent

absorption band. This

is a key signature for

this functional group.

3000 - 3100 Aromatic C-H Stretch C-H (sp²)

Stretching of C-H

bonds on the benzene

ring, typically

appearing just above

3000 cm⁻¹.

2850 - 2960 Aliphatic C-H Stretch C-H (sp³)

Asymmetric and

symmetric stretching

of C-H bonds in the

pentyl chain's CH₂

and CH₃ groups.

~1600, ~1480 C=C Ring Stretch C=C

Vibrations of the

carbon-carbon double

bonds within the

aromatic ring.

~1350 - 1410 (strong) B-O Stretch B-O

The asymmetric

stretching of the

boron-oxygen single

bond is a

characteristic and

strong absorption for

boronic acids.[4]
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~1020 - 1090 C-O Stretch C-O

Stretching of the

carbon-oxygen single

bonds.

~830
C-H Out-of-Plane

Bend
C-H (Aromatic)

This bending vibration

is characteristic of a

1,4- (para) substituted

benzene ring.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by

wiping it with a solvent such as isopropanol and allowing it to dry completely.

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial

as it will be subtracted from the sample spectrum to remove interferences from atmospheric

CO₂ and water vapor.

Sample Application: Place a small amount of the solid (4-pentylphenyl)boronic acid
powder directly onto the ATR crystal.

Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure,

ensuring good contact between the sample and the crystal. This is vital for obtaining a high-

quality spectrum.

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to

produce a spectrum with an excellent signal-to-noise ratio over the range of 4000-400 cm⁻¹.

Analysis: The resulting spectrum should be automatically ratioed against the background.

Identify and label the key absorption bands corresponding to the functional groups of the

molecule.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, further confirming its structure.
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Molecular Formula: C₁₁H₁₇BO₂

Molecular Weight: 192.06 g/mol

Predicted Molecular Ion (M⁺): A peak at m/z 192 is expected, corresponding to the intact

molecule. Due to the natural abundance of boron isotopes, ¹¹B (80.1%) and ¹⁰B (19.9%), the

molecular ion region will show two peaks: one at m/z 192 (for C₁₁H₁₇¹¹BO₂) and a smaller

one at m/z 191 (for C₁₁H₁₇¹⁰BO₂), with an intensity ratio of approximately 4:1.

Predicted Fragmentation Pathway
The most likely fragmentation pathway involves the cleavage of the C-C bond beta to the

aromatic ring (benzylic cleavage), as this results in a stable benzylic carbocation.

[(4-pentylphenyl)boronic acid]⁺
M⁺ = 192 m/z

[Benzylic Cation]⁺
135 m/zBenzylic Cleavage

Butyl Radical
C₄H₉•

Click to download full resolution via product page

Figure 2: Predicted major fragmentation pathway for (4-pentylphenyl)boronic acid in EI-MS.

Key Fragment: The most significant fragment is expected at m/z 135. This corresponds to

the loss of a butyl radical (•C₄H₉, 57 amu) from the molecular ion. This fragment represents

the stable [CH₂(C₆H₄)B(OH)₂]⁺ cation. The observation of this fragment would be strong

evidence for the presence of the pentyl chain attached to the phenylboronic acid core.

Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a self-validating

system for the comprehensive characterization of (4-pentylphenyl)boronic acid. ¹H and ¹³C

NMR would elucidate the precise carbon-hydrogen framework, while ¹¹B NMR would confirm

the chemical state of the boron atom. FTIR spectroscopy would verify the presence of all key

functional groups, especially the characteristic O-H and B-O stretches of the boronic acid

moiety. Finally, mass spectrometry would confirm the molecular weight and provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b106840?utm_src=pdf-body-img
https://www.benchchem.com/product/b106840?utm_src=pdf-body
https://www.benchchem.com/product/b106840?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b106840?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


fragmentation data consistent with the proposed structure, particularly through the indicative

benzylic cleavage of the pentyl group. This integrated spectroscopic approach ensures the

structural integrity and identity of this valuable synthetic building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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